molecular formula C20H30N2O B247360 1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine

1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine

Cat. No. B247360
M. Wt: 314.5 g/mol
InChI Key: AXULURBODNIBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as PPP, is a synthetic compound that belongs to the class of piperidine derivatives. PPP is a highly selective and potent antagonist of the sigma-1 receptor, which is a protein that is widely expressed in the central and peripheral nervous system. In recent years, PPP has gained significant attention in the scientific community due to its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

PPP acts as a highly selective and potent antagonist of the sigma-1 receptor, which is a protein that is widely expressed in the central and peripheral nervous system. The sigma-1 receptor is involved in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. PPP binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a modulation of downstream signaling pathways. The exact mechanism of action of PPP is not fully understood, but it is thought to involve the inhibition of voltage-gated calcium channels and the modulation of intracellular calcium signaling.
Biochemical and Physiological Effects
PPP has been shown to have various biochemical and physiological effects, including analgesic, neuroprotective, and antidepressant-like effects. In animal models of pain, PPP has been shown to reduce pain sensitivity and increase pain threshold. PPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. PPP has been shown to reduce neuronal death and improve cognitive function in these models. In animal models of depression, PPP has been shown to have antidepressant-like effects, including an increase in locomotor activity and a reduction in immobility time in the forced swim test.

Advantages and Limitations for Lab Experiments

PPP has several advantages for lab experiments, including its high selectivity and potency as a sigma-1 receptor antagonist. PPP is also relatively easy to synthesize and has been extensively studied in animal models of various diseases. However, PPP has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high doses. PPP also has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on PPP, including the development of novel sigma-1 receptor ligands with improved pharmacological properties. These ligands could have potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. Other future directions include the investigation of the mechanisms of action of PPP and the sigma-1 receptor in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. The potential clinical applications of PPP, including its use as a therapeutic agent for neurodegenerative diseases and depression, also warrant further investigation.

Synthesis Methods

PPP can be synthesized using various methods, including the reaction of 1-(3-phenylpropyl)piperidine with piperidine-1-carboxamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields PPP as a white crystalline solid with a melting point of 166-168°C. Other methods of synthesis include the reduction of 1-(3-phenylpropyl)-4-piperidone with sodium borohydride and the reaction of 1-(3-phenylpropyl)-4-piperidone with piperidine-1-carboxylic acid in the presence of a base.

Scientific Research Applications

PPP has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PPP has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain perception, memory formation, and neurodegeneration. PPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In pharmacology, PPP has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. PPP has also been shown to have antidepressant-like effects in animal models of depression. In medicinal chemistry, PPP has been used as a lead compound for the development of novel sigma-1 receptor ligands with improved pharmacological properties.

properties

Product Name

1-(3-Phenylpropyl)-3-(1-piperidinylcarbonyl)piperidine

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

[1-(3-phenylpropyl)piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H30N2O/c23-20(22-15-5-2-6-16-22)19-12-8-14-21(17-19)13-7-11-18-9-3-1-4-10-18/h1,3-4,9-10,19H,2,5-8,11-17H2

InChI Key

AXULURBODNIBLP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.